5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] is an aromatic heterocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of isoindole and aminophenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] typically involves a multi-step reaction process. One common method includes the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid . This reaction yields the desired compound with high purity and yield. The reaction conditions often require controlled temperatures and specific catalysts to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5,5’-Carbonylbis(2-benzofuran-1,3-dione): Shares a similar core structure but differs in the functional groups attached to the aromatic rings.
2,2-bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: Another aromatic heterocyclic compound with similar structural features but different reactivity and applications.
Uniqueness
5,5’-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione] is unique due to its combination of isoindole and aminophenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
143895-18-5 |
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Molecular Formula |
C29H18N4O5 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-(4-aminophenyl)-5-[2-(4-aminophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H18N4O5/c30-17-3-7-19(8-4-17)32-26(35)21-11-1-15(13-23(21)28(32)37)25(34)16-2-12-22-24(14-16)29(38)33(27(22)36)20-9-5-18(31)6-10-20/h1-14H,30-31H2 |
InChI Key |
QOXBOCPFGGABPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)N |
Origin of Product |
United States |
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